![molecular formula C14H9BrN2O3S B360790 N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 313956-42-2](/img/structure/B360790.png)
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been synthesized using several methods.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
The synthesis and evaluation of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide derivatives have shown promise in the fight against HIV. Bhavsar et al. (2011) synthesized a series of novel derivatives and assessed their anti-HIV activity using the MTT method. Notably, some compounds exhibited moderate to potent activity against wild-type HIV-1, with one derivative being particularly effective, showcasing the compound's potential in anti-HIV treatments (Bhavsar et al., 2011).
Antimicrobial Activity
Research by Darwish et al. (2014) aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, suitable as antimicrobial agents. Their work led to the creation of derivatives that showed promising results against both bacterial and fungal strains, highlighting the compound's versatility in antimicrobial applications (Darwish et al., 2014).
Antioxidant and Antiestrogenic Activities
The compound's framework has also been studied for its antioxidant properties. Al-Amiery et al. (2016) synthesized new coumarins and performed quantum chemical studies, indicating potential antioxidant applications. These findings suggest the compound's utility in combating oxidative stress-related diseases (Al-Amiery et al., 2016). Additionally, Almutairi et al. (2020) explored the antiestrogenic activity of certain derivatives, finding that some exhibited significant activity, offering a pathway to developing novel nonsteroidal antiestrogens (Almutairi et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit bacterial dna gyrase , an enzyme involved in DNA replication and transcription. This inhibition could potentially lead to the disruption of these processes, thereby exerting an antimicrobial effect.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the disruption of essential cellular processes in microbial organisms, resulting in their death or growth inhibition.
Biochemische Analyse
Biochemical Properties
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including serine proteases and bacterial enzymes. The compound’s interaction with these biomolecules often involves inhibition or modulation of their activity, which can lead to various therapeutic effects. For instance, it has been identified as a potential inhibitor of NS2B/NS3 DENV flavivirus serine protease, which is crucial for the replication of the dengue virus .
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and survival of bacterial cells, making it a potential antibacterial agent. Additionally, its impact on cell signaling pathways may contribute to its antiviral and anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, thereby inhibiting their activity. This inhibition can disrupt vital biochemical pathways in pathogens, leading to their death or reduced virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to adaptive responses in cells, potentially altering their sensitivity to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include damage to vital organs, disruption of metabolic processes, and alterations in normal physiological functions. Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability. The compound’s ability to reach its target sites within the body is essential for its therapeutic efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to exert its effects on intracellular targets .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. Post-translational modifications and targeting signals can influence the compound’s localization, thereby affecting its efficacy. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c1-7(18)16-14-17-11(6-21-14)10-5-8-4-9(15)2-3-12(8)20-13(10)19/h2-6H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMVZSJZCGICPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Phenyltetrazol-5-yl)methyl]morpholine](/img/structure/B360715.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B360719.png)
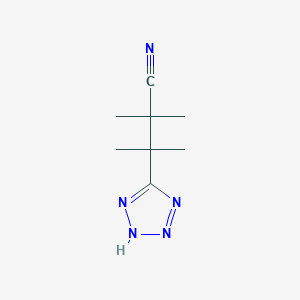
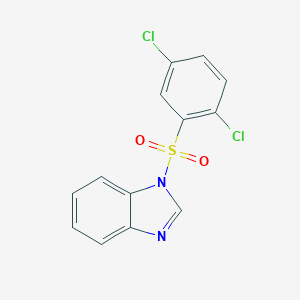
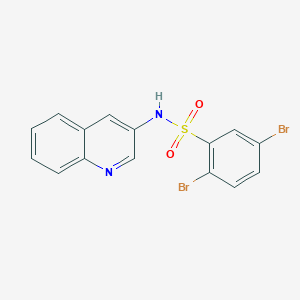
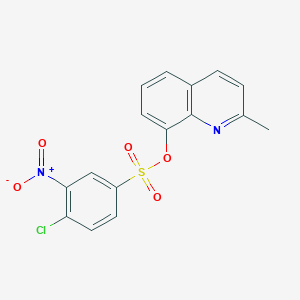
![7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B360761.png)
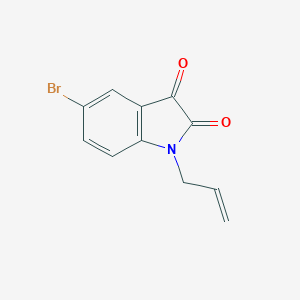
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B360767.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B360772.png)
![(6,6-Dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(4-methoxyphenyl)methanone](/img/structure/B360804.png)
![3-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B360827.png)
![5-(2-furyl)-N-(3-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B360836.png)